molecular formula C6H6N2O3 B13025756 1-Methyl-3-nitropyridin-4(1H)-one

1-Methyl-3-nitropyridin-4(1H)-one

Cat. No.: B13025756
M. Wt: 154.12 g/mol
InChI Key: SIXQZKQRCVJTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-nitropyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 1-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylpyridin-4(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitropyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl group can undergo electrophilic substitution reactions, and the nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-methyl-3-aminopyridin-4(1H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-3-nitropyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitropyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    1-Methyl-4-nitropyridin-3(1H)-one: Similar structure but with different substitution pattern.

    3-Methyl-4-nitropyridin-1(1H)-one: Methyl and nitro groups at different positions.

    1-Methyl-2-nitropyridin-4(1H)-one: Nitro group at the 2-position instead of the 3-position.

Uniqueness: 1-Methyl-3-nitropyridin-4(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-methyl-3-nitropyridin-4-one

InChI

InChI=1S/C6H6N2O3/c1-7-3-2-6(9)5(4-7)8(10)11/h2-4H,1H3

InChI Key

SIXQZKQRCVJTRN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.